molecular formula C5H8O2 B053724 3,4-Dihydro-2H-pyran-4-ol CAS No. 123160-08-7

3,4-Dihydro-2H-pyran-4-ol

Cat. No. B053724
M. Wt: 100.12 g/mol
InChI Key: PCLXAWDEFUMLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2H-pyran-4-ol, also known as DHP, is a cyclic alcohol that has been widely studied in the field of organic chemistry. Its unique structure and properties have made it an important compound in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-2H-pyran-4-ol is not well understood, but it is believed to act as a Lewis acid catalyst due to its electron-withdrawing properties. 3,4-Dihydro-2H-pyran-4-ol has been shown to catalyze various organic reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.

Biochemical And Physiological Effects

3,4-Dihydro-2H-pyran-4-ol has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and is not mutagenic or carcinogenic. 3,4-Dihydro-2H-pyran-4-ol has been used as a solvent and reagent in various biological assays, but its effects on living organisms are not well understood.

Advantages And Limitations For Lab Experiments

3,4-Dihydro-2H-pyran-4-ol has several advantages in lab experiments, including its high yield and purity in synthesis, its ability to act as a chiral auxiliary, and its ability to catalyze various organic reactions. However, 3,4-Dihydro-2H-pyran-4-ol can be difficult to handle due to its high reactivity and sensitivity to air and moisture.

Future Directions

There are several future directions for research on 3,4-Dihydro-2H-pyran-4-ol, including its use in the synthesis of new pharmaceuticals and natural products, its potential as a chiral auxiliary in asymmetric synthesis, and its use as a catalyst in organic reactions. Further studies are also needed to understand the biochemical and physiological effects of 3,4-Dihydro-2H-pyran-4-ol on living organisms.
In conclusion, 3,4-Dihydro-2H-pyran-4-ol is a unique and important compound in the field of organic chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,4-Dihydro-2H-pyran-4-ol is needed to fully understand its potential in various fields of science.

Synthesis Methods

3,4-Dihydro-2H-pyran-4-ol can be synthesized through various methods, including the reaction of 2-methyl-3-buten-2-ol with formaldehyde and a strong acid catalyst, or through the reaction of 2,3-epoxy-1-propanol with a strong acid catalyst. Both methods produce 3,4-Dihydro-2H-pyran-4-ol with high yield and purity.

Scientific Research Applications

3,4-Dihydro-2H-pyran-4-ol has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals. 3,4-Dihydro-2H-pyran-4-ol has also been used as a chiral auxiliary in asymmetric synthesis, due to its ability to form diastereomeric complexes with chiral compounds.

properties

CAS RN

123160-08-7

Product Name

3,4-Dihydro-2H-pyran-4-ol

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3,4-dihydro-2H-pyran-4-ol

InChI

InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,3,5-6H,2,4H2

InChI Key

PCLXAWDEFUMLGQ-UHFFFAOYSA-N

SMILES

C1COC=CC1O

Canonical SMILES

C1COC=CC1O

synonyms

2H-Pyran, 3,4-dihydro-4-hydroxy-

Origin of Product

United States

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